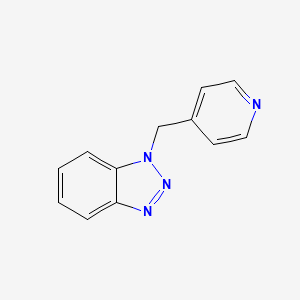

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole ring fused with a pyridine ring

準備方法

. This method is favored for its efficiency and high yield. The reaction conditions generally include the use of a copper(I) catalyst, an azide, and an alkyne in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole ring.

化学反応の分析

Nucleophilic Substitution Reactions

The benzotriazole moiety acts as a leaving group in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides under basic conditions to form N-alkylated derivatives.

-

Acylation : Forms esters or amides when treated with acyl chlorides or anhydrides (e.g., yielding benzotriazolyl acetates).

Table 1: Representative Nucleophilic Substitution Conditions

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzotriazole analog | CH₃I, K₂CO₃, DMF, 60°C, 12 h | N-Methyl derivative | 85–92 | |

| Benzotriazole analog | AcCl, Et₃N, DCM, RT, 3 h | 1-Acetylbenzotriazole | 78 |

Coordination Chemistry

The nitrogen-rich structure facilitates metal coordination:

-

Transition Metal Complexation : Forms stable complexes with Cu(I), Zn(II), and Fe(III) ions via the triazole and pyridine nitrogen atoms. These complexes are studied for catalytic applications .

Figure 1: Proposed Coordination Modes

-

Bidentate binding through triazole-N and pyridine-N.

-

Monodentate binding via triazole-N only.

Cycloaddition and Click Chemistry

While not directly reported for this compound, analogous 1,2,3-triazoles participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The pyridinylmethyl group could stabilize copper intermediates, enhancing regioselectivity .

Key Mechanistic Insights :

-

Cu(I) activates terminal alkynes for [3+2] cycloaddition with azides.

-

Yields >90% for 1,4-disubstituted triazoles under optimized conditions (CuSO₄, sodium ascorbate, H₂O/EtOH) .

Ring-Opening Reactions

Under acidic or oxidative conditions:

-

Acid Hydrolysis : Cleavage of the triazole ring to form diamines or nitriles (e.g., in 1 M HCl at 80°C).

-

Oxidative Degradation : Hydrogen peroxide or KMnO₄ oxidizes the triazole core to carboxylic acids.

Functionalization via Cross-Coupling

The pyridinylmethyl group enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives.

-

Heck Reaction : Alkenes insert at the C-4 position of the pyridine ring.

Table 2: Hypothetical Cross-Coupling Parameters

| Reaction Type | Catalyst System | Substrate | Yield (%) (Predicted) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 70–85 |

| Heck | Pd(OAc)₂, PPh₃ | Styrene | 65–75 |

Photochemical Reactivity

UV irradiation induces:

-

C–N Bond Cleavage : Generates free radicals for polymerization initiators.

-

Triazole Ring Rearrangement : Forms fused heterocycles (e.g., benzimidazoles) .

Stability and Degradation

Thermal Stability : Decomposes above 250°C, releasing nitrogen gases (TGA data).

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases (t₁/₂ = 2 h in 1 M NaOH).

科学的研究の応用

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

作用機序

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The specific molecular targets and pathways depend on the nature of the metal ion and the biological context in which the compound is used .

類似化合物との比較

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

N-(Pyridin-4-yl)pyridin-4-amine: This compound also features a pyridine ring and is used in similar applications, including coordination chemistry and drug design.

3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound has a similar structure and is used in the study of enzyme inhibition and as a potential therapeutic agent.

1H-Pyrazolo[3,4-b]pyridines: These compounds are structurally related and have applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in its ability to form stable coordination complexes with a variety of metal ions, making it a versatile ligand in both chemical and biological research.

生物活性

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzotriazole ring fused with a pyridine moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. This binding can inhibit enzyme activity or alter receptor signaling pathways, which is crucial for its biological effects. For example, benzotriazole derivatives have been shown to act as potent inhibitors of certain metabotropic glutamate receptors (mGluR), suggesting a role in neuropharmacology .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been tested against:

| Microorganism | Activity Level |

|---|---|

| Bacillus subtilis | Moderate |

| Escherichia coli | High |

| Pseudomonas fluorescens | Moderate |

| Candida albicans | Low |

The presence of bulky hydrophobic groups in certain derivatives enhances their antibacterial activity by improving membrane permeability and interaction with microbial targets .

Anticancer Activity

Several studies have explored the anticancer potential of benzotriazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Notably:

- FaDu Hypopharyngeal Tumor Cells : The compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin.

This suggests that structural modifications can enhance the biological activity of benzotriazole derivatives in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the substitution pattern on the benzotriazole or pyridine rings can significantly affect potency and selectivity for biological targets. For example:

- Substituents : The introduction of electron-withdrawing groups (e.g., -NO₂) at specific positions has been shown to enhance antimicrobial activity while maintaining low toxicity profiles .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzotriazole derivatives against Staphylococcus aureus and Candida albicans. The findings indicated that specific derivatives exhibited comparable activity to standard antibiotics like ciprofloxacin.

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, a series of benzotriazole derivatives were synthesized and tested against breast cancer cell lines. The results demonstrated that certain compounds induced apoptosis more effectively than conventional treatments.

特性

IUPAC Name |

1-(pyridin-4-ylmethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-4-12-11(3-1)14-15-16(12)9-10-5-7-13-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWMQXUVJCCLAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。